Superior Lewis Basicity in Metal Complexation
The thermodynamic basicity of 4,5-dimethoxy-1,2-benzoquinone (compound 1) is higher than that of the naphthoquinone analog 4-methoxy-1,2-naphthoquinone (compound 2), as derived from the stability constants of their 1:1 complexes with a series of metal chlorides. The stability constants decreased in the order SnCl4>InCl3>ZnCl2>BiCl3>SbCl3>HgCl2 for compound 1, and computational analysis of negative charge on carbonyl oxygens confirmed the order 1>2 [1]. This indicates a greater inherent electron-donating ability at the carbonyl sites.
| Evidence Dimension | Relative Lewis basicity based on thermodynamic stability constants of 1:1 metal chloride complexes |
|---|---|
| Target Compound Data | 4,5-Dimethoxy-1,2-benzoquinone (1) showed a higher basicity order, with stability constants for SnCl4 complex being the highest. |
| Comparator Or Baseline | 4-Methoxy-1,2-naphthoquinone (2) exhibited lower basicity (order: 1>2). |
| Quantified Difference | The order of basicity was 1>2, confirmed by both thermodynamic data and calculated negative charge on carbonyl oxygens. |
| Conditions | NMR and spectrophotometry in nitromethane (CH3NO2) solution at ambient temperature. |
Why This Matters
For researchers designing metal-quinone coordination systems or catalytic cycles, the higher Lewis basicity of 4,5-dimethoxy-o-benzoquinone ensures stronger, more predictable binding with Lewis acidic metal centers compared to naphthoquinone alternatives.
- [1] Kataoka, K., Kimura, S., Shirakawa, F., & Sasaki, Y. (1981). Studies on the Complex Formation between o-Quinones and Metal Chlorides in Nitromethane Solution. Bulletin of the Chemical Society of Japan, 54(8), 2237–2242. View Source
